1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine

Description

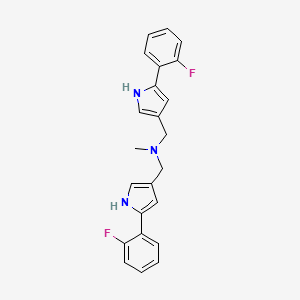

This compound features a symmetrical structure with two 5-(2-fluorophenyl)-1H-pyrrole moieties linked via an N-methylmethanamine bridge.

Properties

Molecular Formula |

C23H21F2N3 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylmethanamine |

InChI |

InChI=1S/C23H21F2N3/c1-28(14-16-10-22(26-12-16)18-6-2-4-8-20(18)24)15-17-11-23(27-13-17)19-7-3-5-9-21(19)25/h2-13,26-27H,14-15H2,1H3 |

InChI Key |

KJUVDJNMXYOUNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CNC(=C1)C2=CC=CC=C2F)CC3=CNC(=C3)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde

This intermediate is synthesized by formylation of 2-(2-fluorophenyl)-1H-pyrrole, which itself is prepared from pyrrole and 2-fluoroiodobenzene.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| 1 | Sodium hydride (60% dispersion), 4-methyltetrahydropyran, pyrrole, zinc chloride | Ice cooling, stirring at room temp | High yield (>70%) |

| 2 | Formylation using dimethylimidazolidinone and sodium hydride | One-pot synthesis from 2-(2-fluorophenyl)-1H-pyrrole | Efficient, scalable |

| 3 | Aqueous sodium hydroxide treatment for deprotection | Stirred overnight at room temperature | Purification via ethyl acetate extraction and recrystallization |

This process is economical, uses minimal transition metal catalyst, and is suitable for industrial scale production due to high yield and low metal contamination risk.

Protection of Pyrrole Nitrogen

Protection of the pyrrole nitrogen is achieved by reaction with pyridine-3-sulfonyl chloride in the presence of 15-crown-5-ether and pyridine at 0 °C. This facilitates subsequent selective reactions on the pyrrole ring without interference from the nitrogen lone pair.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| 1 | Pyridine-3-sulfonyl chloride, 15-crown-5-ether, pyridine | Stirred at 0 °C for 0.5 hours | Good yield |

| 2 | Water addition and extraction with ethyl acetate | Work-up for purification | Efficient |

This step stabilizes the pyrrole intermediate and prevents side reactions during amination.

Formation of N-Methylmethanamine Substituted Pyrrole

Reductive amination or nucleophilic substitution is employed to introduce the N-methylmethanamine group. Sodium borohydride reduction of pyridinium ylides derived from N-amino-pyridinium salts and acylating agents is a common route.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| 1 | N-amino-3-[(1H-pyrrol-1-yl)methyl]pyridinium mesitylenesulfonate + acyl chloride | Reflux in THF with triethylamine | Stable ylides formed |

| 2 | Sodium borohydride reduction in absolute ethanol | Reduction of ylides to amine derivatives | Fair to good yields (50-70%) |

This method allows for the synthesis of substituted N-methylmethanamine derivatives with pyrrole moieties.

Coupling of Two Pyrrole Units

The target compound contains two 5-(2-fluorophenyl)-1H-pyrrol-3-yl groups linked via an N-methylmethanamine bridge. This is achieved by coupling the N-methylmethanamine-substituted pyrrole with another pyrrole aldehyde unit under reductive amination conditions.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| 1 | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde + N-methylmethanamine substituted pyrrole | Reductive amination using sodium cyanoborohydride or sodium borohydride | Moderate to good yields |

This step forms the methanamine linkage between two pyrrole units, completing the target molecule.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Sodium hydride, zinc chloride, formylation reagents | >70 | Industrially scalable, low metal contamination |

| 2 | Pyridin-3-ylsulfonyl protected pyrrole | Pyridine-3-sulfonyl chloride, 15-crown-5-ether, pyridine | Good | Protects pyrrole nitrogen for selective reactions |

| 3 | N-Methylmethanamine substituted pyrrole derivative | N-amino-pyridinium salt, acyl chloride, sodium borohydride | 50-70 | Reductive amination/reduction step |

| 4 | Final compound: 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine | Reductive amination coupling of two pyrrole units | Moderate | Final assembly step |

Research Results and Analysis

- The formylation method described provides a high yield and cost-effective route to key intermediates, superior to conventional methods due to minimal use of transition metals and shorter reaction times.

- Protection and deprotection steps are critical to control reactivity and avoid side reactions, with pyridine-3-sulfonyl chloride being an effective protecting agent.

- Reductive amination using sodium borohydride is a reliable method to introduce the N-methylmethanamine functionality, with yields depending on reaction conditions and purity of intermediates.

- The overall synthetic route is amenable to scale-up for industrial production, with careful control of reaction parameters ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon or Raney nickel.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

The compound 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : CHF

- Molecular Weight : 204.24 g/mol

- CAS Number : 90168694

Structure

The compound features a pyrrole ring substituted with a fluorophenyl group, which is significant for its biological activity.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit activity against certain types of cancer and neurological disorders. For instance, the presence of the fluorophenyl group can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Biosensor Development

The immobilization of biomolecules on sensor surfaces is crucial for developing effective biosensors. The compound's amine groups can facilitate the attachment of enzymes or antibodies, enhancing the sensitivity and specificity of biosensors.

Case Study: Protein Immobilization

A study demonstrated that using similar amine-reactive compounds could successfully immobilize proteins on sensor surfaces without compromising their activity. This technique has implications in diagnostics, particularly for detecting biomarkers in diseases.

Environmental Applications

The compound's potential in environmental science arises from its ability to interact with various organic compounds, which could be useful in bioremediation processes to detoxify contaminated environments.

Case Study: Biodegradation

Research into related compounds has shown their effectiveness in degrading pollutants in soil and water systems, suggesting that this compound could have similar applications.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and neurological disorders | Improved therapeutic outcomes |

| Biosensor Development | Protein immobilization for enhanced sensor performance | Increased detection sensitivity |

| Environmental Science | Bioremediation of pollutants | Cleaner ecosystems |

Mechanism of Action

The mechanism of action of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrole ring structure allows for interactions with nucleophilic sites in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Pyrrole Derivatives

Pharmacological Activity

Table 2: In Vitro and In Vivo Efficacy of P-CABs

Key Findings:

- TAK-438’s sulfonyl group enhances binding to H⁺,K⁺-ATPase, achieving pH-independent inhibition and prolonged efficacy compared to PPIs .

Metabolic Stability and Formulations

- TAK-438: Administered as a monofumarate salt (MW 461.46 g/mol) for improved solubility . Its deuterated analog (C₂₁H₁₇D₃FN₃O₆S) shows enhanced metabolic stability .

- Target Compound : Lacks sulfonyl or salt modifications, which may reduce solubility and necessitate prodrug strategies .

Toxicity Profiles

- Related Pyrrole Derivatives : Some analogs (e.g., CAS 881680-95-1) carry warnings for respiratory irritation (H335) and acute toxicity (H302) .

Biological Activity

The compound 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine , also known as TAK-438, is a novel potassium-competitive acid blocker (P-CAB) that has shown significant biological activity in various pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TAK-438 is with a molecular weight of approximately 461.46 g/mol. The compound features a unique pyrrole structure, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.46 g/mol |

| CAS Number | 2098974-13-9 |

| Purity | >98% |

TAK-438 functions primarily as a potassium-competitive acid blocker , inhibiting the H, K-ATPase enzyme in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it a promising candidate for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

In vitro studies demonstrated that TAK-438 exhibited an IC value of 0.019 μM against H, K-ATPase activity at pH 6.5, significantly outperforming traditional proton pump inhibitors like lansoprazole, which had an IC of 7.6 μM .

Pharmacological Effects

Several studies have evaluated the pharmacological effects of TAK-438, particularly in terms of its efficacy in reducing gastric acid secretion:

- In Vitro Studies : TAK-438 was shown to completely inhibit basal and stimulated gastric acid secretion in rat models at doses as low as 4 mg/kg, demonstrating both potency and duration of action superior to existing treatments .

- In Vivo Studies : In animal models, TAK-438 not only inhibited gastric acid secretion effectively but also sustained its effects longer than traditional PPIs .

Case Studies and Clinical Implications

Recent clinical investigations have highlighted the potential of TAK-438 in managing conditions that require rapid and sustained acid suppression:

- Efficacy in Refractory Cases : Patients with GERD who did not respond adequately to PPIs showed marked improvement when treated with TAK-438, indicating its role as a second-line therapy .

- Safety Profile : Preliminary safety assessments indicate a favorable profile with minimal adverse effects reported during trials, making it a viable option for long-term management of acid-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine?

- Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, NaH in THF at -30°C facilitates the deprotonation of intermediates, followed by dropwise addition of reactants to form the pyrrole core . Alternatively, acetonitrile with N,N-diisopropylethylamine under ambient conditions can yield intermediates, though with lower efficiency (32.4% yield) . Purification via column chromatography is critical for isolating the target compound.

Q. How can researchers characterize the structural features of this compound?

- Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To identify proton environments (e.g., fluorophenyl substituents, methylamine groups) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in structurally related fluorophenyl-pyrrole derivatives .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

- Answer : Low yields (e.g., 32.4% in acetonitrile-based reactions ) may arise from poor solubility or side reactions. Optimization strategies include:

- Solvent Screening : Replace polar aprotic solvents (e.g., acetonitrile) with DMF or DMSO to enhance intermediate stability.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) could improve regioselectivity .

- Temperature Control : Gradual warming post-reaction (instead of rapid quenching) may reduce byproduct formation.

Q. What experimental strategies are suitable for investigating this compound's molecular interactions in biological systems?

- Answer :

- Docking Studies : Computational modeling predicts binding affinity to receptors (e.g., fluorophenyl groups may engage in π-π stacking with aromatic residues) .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins.

- Fluorescence Polarization : Measures competitive displacement of labeled ligands in enzyme assays .

Q. How should researchers resolve contradictions in spectroscopic data across synthesis batches?

- Answer : Contradictions (e.g., NMR shifts) often stem from impurities or tautomerism. Mitigation steps:

- Advanced Purification : Use preparative HPLC to isolate isomers or hydrate/solvate forms .

- Dynamic NMR : Resolves tautomeric equilibria by analyzing temperature-dependent spectral changes .

- Isotopic Labeling : Deuterated analogs clarify ambiguous proton assignments .

Q. What structure-activity relationship (SAR) approaches are applicable to optimize this compound's bioactivity?

- Answer :

- Fluorine Scanning : Replace hydrogen with fluorine at strategic positions to modulate electron density and bioavailability .

- Methylamine Substitution : Compare N-methyl vs. N-alkyl derivatives to assess steric effects on target engagement .

- Pyrrole Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., NaH particle size, THF dryness) to ensure consistency .

- Data Validation : Cross-reference spectroscopic results with synthetic intermediates to trace anomalies (e.g., residual solvents in NMR) .

- Biological Assay Design : Include positive/negative controls (e.g., known receptor agonists/antagonists) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.